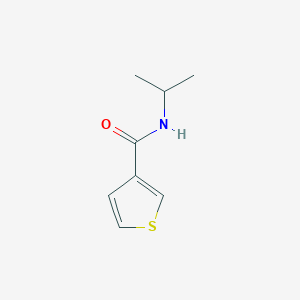

N-Isopropylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6(2)9-8(10)7-3-4-11-5-7/h3-6H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUCYMPHAVKSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isopropylthiophene 3 Carboxamide and Its Analogues

Established Synthetic Routes to Thiophene-3-Carboxamide (B1338676) Core Structures

The formation of the thiophene (B33073) ring, particularly with a carboxamide or a precursor functional group at the 3-position, is a critical first step in the synthesis of N-Isopropylthiophene-3-carboxamide. Several methods have been developed, with the Gewald reaction being a prominent and versatile approach.

Gewald Reaction and its Derivatives for Thiophene Ring Formation

The Gewald reaction is a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgmdpi.com The resulting 2-aminothiophene-3-carboxylate can then be further functionalized to the desired carboxamide.

The mechanism of the Gewald reaction is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the 2-aminothiophene product. wikipedia.org Various modifications to the original Gewald reaction have been developed to improve yields and reaction conditions, including the use of microwave irradiation, ionic liquids, and solid supports. mdpi.com For instance, a solvent-free mechanochemical approach has been explored to enhance the efficiency and greenness of the reaction. mdpi.com

The versatility of the Gewald reaction allows for the synthesis of a wide array of thiophene derivatives by varying the starting carbonyl compound and the active methylene (B1212753) nitrile. researchgate.netresearchgate.net This adaptability makes it a cornerstone in the synthesis of thiophene-3-carboxamide precursors.

Alternative Cyclization and Ring-Formation Strategies

While the Gewald reaction is widely employed, other cyclization strategies have also been developed for the synthesis of the thiophene-3-carboxamide core. One such method involves the cyclization of precursor molecules containing the necessary functionalities. For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds can lead to the formation of thiophene-2-carboxamide derivatives. nih.gov Although this example leads to a 2-carboxamide, similar principles can be applied to target the 3-carboxamide isomer through appropriate precursor design.

Another approach involves the cycloaddition reaction between a 3-mercapto-2-butanone (B1585005) and an N-alkenyl-3-trimethylsilylpropynamide, which has been investigated as a potential route to thiophene-containing fungicides. researchgate.net Furthermore, the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base can yield 3-hydroxythiophene derivatives, which can be further converted to the corresponding carboxamides. nih.gov These alternative strategies provide valuable options for accessing the thiophene-3-carboxamide scaffold, particularly when specific substitution patterns are desired that may not be readily accessible through the Gewald reaction.

Strategies for N-Isopropyl Moiety Introduction

Once the thiophene-3-carboxamide or a suitable precursor like thiophene-3-carboxylic acid is obtained, the next critical step is the introduction of the N-isopropyl group. This can be achieved through several methods, with direct amidation and N-alkylation being the most common.

Direct N-Alkylation Approaches

Direct N-alkylation involves the reaction of a pre-formed thiophene-3-carboxamide with an isopropyl halide or another suitable alkylating agent. While conceptually straightforward, this method can sometimes be challenging due to the potential for N,N-dialkylation or reaction at other nucleophilic sites on the thiophene ring. researchgate.netgoogle.com The reactivity of the amide nitrogen is generally lower than that of an amine, which can necessitate harsher reaction conditions. masterorganicchemistry.com Careful optimization of the base, solvent, and temperature is often required to achieve selective mono-N-isopropylation. nih.gov

Amidation Reactions Utilizing Isopropylamine Precursors

A more widely used and generally more efficient method for the synthesis of this compound is the direct amidation of thiophene-3-carboxylic acid or its activated derivatives with isopropylamine. nih.govmdpi.commdpi.com This approach forms the desired amide bond in a single step.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water to drive the reaction to completion. mdpi.com This is often achieved using dehydrating agents or azeotropic distillation. mdpi.com Modern methods often employ coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. masterorganicchemistry.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Boron-based reagents have also emerged as effective promoters for direct amidation reactions. nih.gov For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to facilitate the amidation of carboxylic acids with amines under mild conditions. nih.gov These methods offer high yields and good functional group tolerance, making them attractive for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time. researchgate.net

For the amidation reaction, the selection of the coupling agent and any additives can significantly impact the outcome. The following table provides a general overview of commonly used coupling systems and their typical reaction conditions.

| Coupling Reagent | Additive | Solvent | Temperature | Typical Yields |

| EDC | DMAP | Dichloromethane (DCM) | Room Temperature | Good to Excellent nih.gov |

| DCC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | 0 °C to Room Temperature | Good to Excellent |

| B(OCH₂CF₃)₃ | None | Acetonitrile (MeCN) | 80 °C | Good to Excellent nih.gov |

| SOCl₂ | None | Dichloromethane (DCM) | Reflux | Moderate to Good mdpi.com |

This table represents typical conditions and yields may vary depending on the specific substrates and reaction scale.

In the context of the Gewald reaction for the synthesis of the thiophene precursor, optimization may involve screening different bases (e.g., morpholine, triethylamine) and exploring solvent-free conditions or the use of microwave assistance to reduce reaction times and improve yields. mdpi.com For instance, heat-assisted ball milling has been shown to be an effective solvent-free method for the Gewald reaction. mdpi.com

Similarly, for N-alkylation approaches, a systematic evaluation of different bases (e.g., potassium carbonate, sodium hydride), solvents with varying polarities, and reaction temperatures is necessary to find the optimal conditions for selective N-isopropylation. nih.gov The use of phase-transfer catalysts can also be beneficial in some cases to improve the efficiency of the alkylation reaction.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of N-Isopropylthiophene-3-carboxamide in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the three protons on the thiophene (B33073) ring, the N-H proton of the amide, and the methine and methyl protons of the isopropyl group. The chemical shifts are influenced by the electronic effects of the sulfur heteroatom and the amide group. The ¹³C NMR spectrum reveals the chemical shifts for each of the eight unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the thiophene ring and isopropyl group. libretexts.orgwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and environments. Actual values may vary based on solvent and experimental conditions.

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| - | C=O | - | - | 162-165 |

| 2 | Thiophene-CH | ~7.9-8.1 | dd | ~128-130 |

| 3 | Thiophene-C | - | - | ~135-138 |

| 4 | Thiophene-CH | ~7.3-7.5 | dd | ~125-127 |

| 5 | Thiophene-CH | ~7.3-7.5 | dd | ~126-128 |

| - | N-H | ~5.8-6.2 | br d | - |

| - | Isopropyl-CH | ~4.1-4.3 | septet of doublets | ~41-43 |

| - | Isopropyl-CH₃ | ~1.2-1.3 | d | ~22-24 |

To confirm these assignments and establish connectivity, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine (CH) and methyl (CH₃) protons of the isopropyl group, and among the coupled protons on the thiophene ring (H2, H4, H5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., H2, H4, H5, isopropyl CH and CH₃) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Expected key correlations include those from the N-H proton to the isopropyl CH and the carbonyl carbon (C=O), and from the thiophene protons (H2 and H4) to the carbonyl carbon.

The amide bond in this compound has a significant partial double bond character, which restricts rotation around the C(O)-N bond. nih.gov This restriction can lead to the existence of two distinct planar conformers (rotamers), often referred to as syn and anti or E and Z. These conformers can interconvert, and the rate of this exchange influences the NMR spectrum. copernicus.org At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals for the isopropyl group. However, variable-temperature NMR studies could potentially resolve the individual signals of the two conformers at lower temperatures, allowing for the determination of the rotational energy barrier. nih.gov

Tautomerism is not a significant consideration for this molecule. While amide-imidol tautomerism is possible in principle, the equilibrium for simple amides lies overwhelmingly toward the amide (keto) form, and the imidol (enol) form is generally not observed spectroscopically under normal conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be dominated by absorptions corresponding to the amide and thiophene moieties. The most characteristic bands are the N-H stretching vibration, the C=O stretching (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). researchgate.net The thiophene ring gives rise to several characteristic bands, including C-H, C=C, and C-S stretching vibrations. Raman spectroscopy provides complementary data, particularly for the symmetric vibrations and the C-S bonds of the thiophene ring. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | Amide | ~3300 | Strong, typically broad due to hydrogen bonding |

| C-H Stretch (Aromatic) | Thiophene | ~3100 | Medium to weak |

| C-H Stretch (Aliphatic) | Isopropyl | 2850-3000 | Strong |

| C=O Stretch (Amide I) | Amide | ~1640-1680 | Very strong, characteristic absorption |

| N-H Bend (Amide II) | Amide | ~1520-1570 | Strong, involves N-H bending and C-N stretching |

| C=C Stretch | Thiophene | ~1400-1500 | Medium, characteristic of the aromatic ring |

| C-S Stretch | Thiophene | ~600-800 | Weak to medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of the parent ion, which serves to confirm the elemental formula (C₈H₁₁NOS). The calculated monoisotopic mass for the molecular ion [M]⁺• is 169.0561 Da. HRMS can distinguish this from other potential formulas with the same nominal mass.

Electron impact (EI) ionization would induce fragmentation, providing further structural evidence. The fragmentation pattern of this compound is predictable based on the established rules for amides and aromatic systems. libretexts.orgyoutube.com Key fragmentation pathways would include:

Alpha-cleavage: Loss of the isopropyl radical (•CH(CH₃)₂) from the molecular ion to form a stable acylium ion.

Amide bond cleavage: Cleavage of the C(O)-N bond, leading to the formation of the thiophene-3-carbonyl cation or the N-isopropylaminyl radical.

McLafferty Rearrangement: While less common for this specific structure, it is a possibility in related amides with longer alkyl chains.

The presence of sulfur (with a ³⁴S isotope at ~4.2% natural abundance) would result in a characteristic M+2 peak in the mass spectrum, providing an additional diagnostic tool. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the spectrum is expected to show absorptions arising from π→π* electronic transitions within the conjugated system. This system is composed of the thiophene ring and the adjacent carboxamide group. The introduction of the amide group at the 3-position of the thiophene ring influences the electronic structure and the resulting absorption maxima (λ_max). nih.gov The position and intensity of these absorption bands are sensitive to solvent polarity, often shifting to longer wavelengths (a bathochromic or red shift) in more polar solvents.

Computational and Theoretical Investigations of N Isopropylthiophene 3 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for predicting molecular structure, stability, and reactivity from first principles. For N-Isopropylthiophene-3-carboxamide, these calculations would provide a deep understanding of its electronic nature.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

In studies of similar thiophene (B33073) derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the carboxamide group. The presence of different substituents can significantly tune these energy levels. For this compound, the isopropyl group, being a weak electron donor, would be expected to slightly raise the HOMO energy level compared to an unsubstituted amide.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Expected Energy (eV) | Significance |

| EHOMO | -6.0 to -7.0 | Electron-donating capability |

| ELUMO | -1.5 to -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is an invaluable tool for predicting how a molecule will interact with other chemical species. Different colors on the MEP surface indicate varying electrostatic potentials: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the amide group, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom on the amide nitrogen would be represented by a blue region, indicating its susceptibility to nucleophilic attack. The thiophene ring would exhibit a moderately negative potential due to its aromatic π-electron system.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

In this compound, NBO analysis would quantify the charge transfer from the lone pairs of the sulfur and oxygen atoms to the antibonding orbitals of adjacent bonds. It would also reveal the nature of the N-H···O intramolecular hydrogen bond, if present in the stable conformation. The analysis provides quantitative data on the stabilization energies associated with these charge transfer events, offering a deeper understanding of the molecule's electronic structure.

Calculation of Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. mdpi.com These descriptors provide a more quantitative picture than HOMO-LUMO energies alone.

Table 2: Global Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of reactivity; the inverse of hardness. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. |

These descriptors are crucial for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability in Solution

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. nih.gov MD simulations provide insights into the conformational flexibility of the molecule, showing how the different parts of the molecule, like the isopropyl group and the thiophene ring, can rotate and move.

For this compound, an MD simulation would reveal the most stable conformations in solution and the energy barriers between them. It would also show how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. This information is particularly important for understanding how the molecule behaves in a biological environment.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule, typically a protein receptor. nih.gov This method is extensively used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net

In a docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score. The results would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. For instance, studies on similar thiophene carboxamides have shown their potential to interact with kinases like JNK1, where the thiophene ring and carboxamide group play crucial roles in binding. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling and Descriptor Calculation

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach aimed at elucidating the mathematical relationships between the structural features of a molecule and its physicochemical properties. This methodology is predicated on the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying various aspects of a molecule's structure through the calculation of molecular descriptors, QSPR models can be developed to predict a wide range of properties, from boiling point and solubility to more complex biological endpoints.

In the context of medicinal chemistry and drug discovery, QSPR studies are instrumental in the early stages of development. They provide a rational basis for designing new molecules with desired properties, thereby optimizing the selection of candidates for synthesis and further testing. The process involves the generation of a dataset of molecules with known properties, the calculation of a diverse set of molecular descriptors for each molecule, and the subsequent application of statistical methods to build a predictive model.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized into several classes:

Topological descriptors: These describe the connectivity of atoms in a molecule, including information on size, shape, and branching.

Geometrical descriptors: These are derived from the three-dimensional coordinates of the atoms and describe the spatial arrangement of the molecule.

Electronic descriptors: These relate to the electron distribution within the molecule, influencing its reactivity and intermolecular interactions.

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity), molar refractivity, and polar surface area, which are crucial for understanding a compound's pharmacokinetic profile.

While specific QSPR models for this compound are not extensively detailed in publicly available literature, the foundational step for any such study involves the calculation of its molecular descriptors. These descriptors provide a quantitative profile of the compound, which can then be used in broader QSPR models encompassing a series of related thiophene carboxamides.

Below is a table of theoretically calculated molecular descriptors for a close structural analog, N-Isopropyl-2,5-dimethylthiophene-3-carboxamide. These values offer insight into the physicochemical properties that would be considered in a QSPR study of this compound.

Table 1: Computed Molecular Descriptors for N-Isopropyl-2,5-dimethylthiophene-3-carboxamide

| Descriptor | Value |

| Molecular Formula | C₁₀H₁₅NOS |

| Molecular Weight | 197.30 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 197.08743 g/mol |

| Monoisotopic Mass | 197.08743 g/mol |

| Topological Polar Surface Area | 49.4 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 239 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Data sourced from PubChem CID: 25593359 for N-Isopropyl-2,5-dimethylthiophene-3-carboxamide, a close analog of this compound. nih.gov

The development of a robust QSPR model for a class of compounds including this compound would involve correlating these types of descriptors with experimentally determined properties. For instance, a model could be built to predict the solubility, permeability, or a specific biological activity of novel thiophene carboxamide derivatives based on their calculated descriptors. Such models are invaluable for prioritizing synthetic efforts and accelerating the discovery of new chemical entities with optimized properties.

Structure Activity Relationship Sar Analysis of Thiophene 3 Carboxamide Scaffolds

Principles of Structure-Activity Relationship in Chemical Biology and Drug Discovery

The fundamental principle of SAR lies in the direct correlation between a molecule's three-dimensional structure and its interaction with a biological target, such as an enzyme or receptor. wikipedia.orgpatsnap.com This relationship dictates that minor or major modifications to a chemical structure can lead to significant changes in its biological effects, ranging from enhanced therapeutic efficacy to diminished activity or even toxicity. patsnap.comstudysmarter.co.uk The primary goal of SAR analysis is to identify the key structural features, known as pharmacophores, that are essential for a compound's desired biological activity. pharmacologymentor.com

Medicinal chemists systematically alter the chemical structure of a lead compound and assess the resulting impact on its biological function. wikipedia.org This process allows for the identification of which parts of the molecule are responsible for its activity, which can be optimized, and which parts may be associated with undesirable effects. gardp.org By understanding these relationships, researchers can guide the synthesis of new compounds that are more likely to be active and possess favorable properties, thereby saving considerable time and resources in the drug development process. collaborativedrug.comdotmatics.com

The insights gained from SAR studies are integral to various stages of drug design, from hit-to-lead campaigns to lead optimization. patsnap.comgardp.org In the initial phases, SAR helps in identifying promising lead compounds from a pool of initial hits. patsnap.com Subsequently, SAR guides the structural modifications necessary to improve a lead's potency, selectivity, and pharmacokinetic properties, ultimately aiming to develop a safe and effective drug candidate. patsnap.comwisdomlib.org

Design Strategies for Analogues of N-Isopropylthiophene-3-carboxamide for SAR Elucidation

To systematically explore the SAR of this compound, medicinal chemists employ various design strategies to create a library of analogues. These strategies are aimed at probing the importance of different regions of the molecule and understanding how modifications influence biological activity.

Substituent Effects on the Thiophene (B33073) Ring and Carboxamide Moiety

The thiophene ring and the carboxamide linker are key components of the this compound scaffold, and their substitution patterns play a critical role in determining biological activity. The aromaticity and planarity of the thiophene ring facilitate binding to biological targets, while its structure allows for functionalization to enhance potency and selectivity. mdpi.com

Research has shown that the nature and position of substituents on the thiophene ring significantly impact the compound's properties. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the ring system, which in turn can affect interactions with the biological target. nih.gov Studies on various thiophene carboxamide derivatives have demonstrated that substitutions on the phenyl ring attached to the carboxamide can contribute significantly to cytotoxicity against cancer cell lines. nih.gov In some cases, the presence of an electron-withdrawing group at a specific position on an attached aryl ring is essential for the observed biological activity. nih.gov

The carboxamide moiety itself is a crucial linker that can participate in hydrogen bonding interactions with the target protein. nih.gov Modifications to the N-substituent of the carboxamide, such as altering the size and lipophilicity of the alkyl group, can have a profound effect on activity. Shortening an alkyl chain in the tail part of thiophene carboxamide analogues has been shown to significantly decrease their growth inhibitory activities against human cancer cell lines. jst.go.jp

The following table summarizes the effects of various substituents on the activity of thiophene carboxamide derivatives based on findings from different studies.

| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference |

| Ortho-amino thiophene carboxamides | Substitution on the phenyl ring of the tail part | Contributed to cytotoxicity against HepG-2 and HCT-116 cells | nih.gov |

| Ortho-amino thiophene carboxamides | Unsubstituted phenyl ring in the tail part | Nearly no cytotoxicity against HepG-2 and HCT-116 cells | nih.gov |

| Ortho-amino thiophene carboxamides | Electron-withdrawing group in the para position of the phenyl ring | Essential for observed cytotoxicity | nih.gov |

| Thiophene carboxamide annonaceous acetogenin (B2873293) analogs | Shortening of the alkyl chain in the tail part | Significantly decreased growth inhibitory activities | jst.go.jp |

| Amino thiophene-2-carboxamide derivatives | Presence of an amino group | More potent antioxidant and antibacterial activity compared to hydroxyl or methyl derivatives | nih.gov |

| Amino thiophene-2-carboxamide derivatives | Absence of substituents on the benzene (B151609) ring | Potent antioxidant activity | nih.gov |

| Amino thiophene-2-carboxamide derivatives | 4-Me on carboxamide | Boosted antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis | nih.gov |

Computational Approaches to SAR (e.g., QSAR, 3D-QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, have become indispensable tools in modern drug discovery for analyzing SAR. patsnap.com These methods use mathematical models to establish a relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgpharmacologymentor.com

QSAR models correlate physicochemical properties or theoretical molecular descriptors of compounds with their biological activities. youtube.com This allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest predicted potency. collaborativedrug.comresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the analysis a step further by considering the three-dimensional properties of the molecules. nih.govmdpi.com These methods generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties, and then correlate these fields with biological activity. mdpi.com The resulting 3D-QSAR models can provide detailed insights into the structural features that are favorable or unfavorable for activity, guiding the design of more potent compounds. nih.govnih.gov For instance, a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives successfully created a predictive model for their inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. nih.govnih.gov

The following table provides an overview of the application of QSAR and 3D-QSAR in the study of carboxamide derivatives.

| Computational Method | Compound Series | Key Findings | Reference |

| QSAR | N-(2-phenoxy) ethyl imidazo[1,2-a]pyridine-3-carboxamides | Development of models to predict anti-tubercular activity. | researchgate.net |

| 3D-QSAR (CoMSIA) | 6-hydroxybenzothiazole-2-carboxamides | Generated a predictive model for MAO-B inhibition (q² = 0.569, r² = 0.915). | nih.govnih.gov |

| 2D- and 3D-QSAR | Monocarbonyl Curcumin Analogs | Developed models to predict anti-breast cancer activity and understand substituent effects. | mdpi.com |

Correlating Structural Modulations with Mechanistic Biological Interactions

The ultimate goal of SAR analysis is to understand how structural changes in a molecule translate into specific interactions with its biological target at a molecular level. By correlating structural modifications with changes in biological activity, researchers can infer the nature of the binding site and the key interactions that govern molecular recognition.

For thiophene carboxamide derivatives, structural modifications have been correlated with various biological mechanisms. For example, in a series of ortho-amino thiophene carboxamides, the ability to form an intramolecular hydrogen bond, creating a pseudo fused ring system, was proposed to simulate the adenine (B156593) ring of ATP, enabling interaction with the binding sites of targets like VEGFR. nih.gov Molecular docking studies on thiophene carboxamide derivatives have helped to visualize and analyze the interactions with key enzymes, providing insights into their binding modes. researchgate.net

Furthermore, the electronic properties of the thiophene ring, influenced by substituents, can play a crucial role in interactions. For instance, despite a low electron density on the thiophene ring in certain derivatives, its aromaticity allowed for a significant π-cationic interaction with a key amino acid residue (K-350) within the target's binding site. nih.gov Intramolecular hydrogen bonding in some thiophene-3-carboxamide (B1338676) derivatives can lock the molecular conformation, which in turn can influence its binding to a biological target. nih.gov

These correlations between structure and mechanistic interactions are vital for the rational design of new compounds with improved affinity and specificity for their intended biological target.

Investigation of Chemical Reactivity and Transformation Pathways

Reactivity of the Thiophene (B33073) Core Under Diverse Conditions

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. brainly.in However, the reactivity and regioselectivity of these substitutions are significantly influenced by the nature of the substituents already present on the ring. researchgate.net In N-Isopropylthiophene-3-carboxamide, the carboxamide group at the 3-position is an electron-withdrawing group. This deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.

Generally, electron-withdrawing substituents at the β-position (C3 or C4) of a thiophene ring direct incoming electrophiles to the C5 position. uoanbar.edu.iq This is because the deactivating effect is less pronounced at the C5 position, which is furthest from the electron-withdrawing group. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation on this compound are expected to occur preferentially at the C5 position.

Another important reaction of the thiophene core is metallation, typically using organolithium reagents like n-butyllithium. Thiophene can be deprotonated at the α-positions (C2 and C5) due to the acidity of the protons at these positions. wikipedia.org For 3-substituted thiophenes, lithiation generally occurs at the C2 position, as the substituent at C3 directs the metallation. This C2-lithiated intermediate is a powerful nucleophile and can be used to introduce a wide variety of substituents at this position.

The thiophene ring can also participate in oxidative polymerization. However, the presence of the deactivating carboxamide group and the sterically bulky isopropyl group may hinder this process. For a similar compound, N-(3-imidazol-1-ylpropyl)thiophene-3-carboxamide, attempts at oxidative polymerization were reported to be challenging, suggesting that the electronic and steric properties of the 3-carboxamide substituent play a significant role. researchgate.net

Table 1: Predicted Reactivity of the Thiophene Core in this compound

| Reaction Type | Reagents | Predicted Major Product |

| Bromination | Br₂/Acetic Acid | 5-Bromo-N-isopropylthiophene-3-carboxamide |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-N-isopropylthiophene-3-carboxamide |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 5-Acyl-N-isopropylthiophene-3-carboxamide |

| Lithiation | n-Butyllithium | 2-Lithio-N-isopropylthiophene-3-carboxamide |

Transformations Involving the Carboxamide Group (e.g., Hydrolysis, Derivatization)

The N-isopropylcarboxamide group is a robust functional group, but it can undergo several transformations under specific conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis to yield thiophene-3-carboxylic acid and isopropylamine. This reaction can be catalyzed by either acid or base, although typically harsh conditions such as elevated temperatures and strong acids or bases are required. The resulting thiophene-3-carboxylic acid is a versatile intermediate for the synthesis of other thiophene derivatives. medchemexpress.com

Reduction: The carboxamide group can be reduced to the corresponding amine, N-(isopropyl(thiophen-3-yl)methyl)amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides a pathway to novel amino-functionalized thiophene derivatives.

Derivatization: The nitrogen atom of the carboxamide can, in some cases, be further functionalized. However, the presence of the isopropyl group may present steric hindrance to such reactions. More commonly, the entire carboxamide group is replaced. For instance, dehydration of the primary amide (if the isopropyl group were absent) can yield a nitrile. While not directly applicable to the N-isopropyl derivative, this highlights a potential transformation pathway for related compounds.

In the broader context of thiophene-3-carboxamides, the carboxamide moiety is crucial for the biological activity of some derivatives. nih.gov For instance, replacement of the 3-carboxamide group on a thiophene ring with an acid, ester, or cyano group has been shown to result in a significant loss of inhibitory activity against certain enzymes. nih.gov

Table 2: Common Transformations of the Carboxamide Group

| Reaction Type | Reagents | Product |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | Thiophene-3-carboxylic acid + Isopropylamine |

| Base-catalyzed Hydrolysis | NaOH, heat | Thiophene-3-carboxylate + Isopropylamine |

| Reduction | LiAlH₄ | N-(isopropyl(thiophen-3-yl)methyl)amine |

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by its constituent functional groups. The thiophene ring itself is relatively stable due to its aromaticity. wikipedia.org However, like many organic molecules, it can be susceptible to degradation under certain environmental conditions.

Potential degradation pathways could involve the hydrolysis of the carboxamide bond, as discussed in the previous section, particularly at non-neutral pH and elevated temperatures. This would lead to the formation of thiophene-3-carboxylic acid and isopropylamine.

Another potential degradation pathway could be the oxidation of the thiophene ring. While the sulfur atom in thiophene is resistant to oxidation due to the delocalization of its lone pair electrons into the aromatic system, strong oxidizing agents could potentially lead to the formation of sulfoxides or sulfones, or even ring-opening products.

The stability of thiophene-based compounds is an active area of research, particularly for applications in materials science and pharmaceuticals. For instance, studies on the enzymatic degradation of thiophene-based polyesters have shown that the rate of degradation is influenced by factors such as the length of the glycol subunit and the crystallinity of the polymer. nih.gov While not directly this compound, this research indicates that the broader class of thiophene-containing molecules can be designed for specific degradation profiles.

Functionalization and Derivatization Strategies for Novel Compounds

This compound can serve as a scaffold for the synthesis of novel compounds through functionalization of both the thiophene ring and the carboxamide group.

Thiophene Ring Functionalization: As outlined in section 6.1, electrophilic substitution at the C5 position and metallation at the C2 position are key strategies. For example, bromination at the C5 position would yield 5-bromo-N-isopropylthiophene-3-carboxamide. This bromo-derivative can then undergo a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of more complex molecules. Similarly, the 2-lithiated intermediate can react with a wide range of electrophiles to introduce substituents at the C2 position.

Carboxamide Group Modification: While the N-isopropyl group is relatively stable, modifications are possible. For instance, if the starting material were thiophene-3-carboxylic acid (obtainable from the hydrolysis of this compound), a wide range of amides and esters could be synthesized by reacting the carboxylic acid with different amines or alcohols. This approach allows for systematic variation of the substituent at the 3-position to explore structure-activity relationships in medicinal chemistry contexts.

The synthesis of a series of thiophene carboxamide derivatives has been a strategy in drug discovery. nih.govmdpi.commdpi.com By modifying the substituents on the thiophene ring and on the carboxamide nitrogen, libraries of compounds can be generated and screened for biological activity. nih.govmdpi.commdpi.com

Table 3: Examples of Derivatization Strategies

| Starting Material | Reaction | Product | Potential for Further Diversification |

| This compound | Bromination (NBS) | 5-Bromo-N-isopropylthiophene-3-carboxamide | Suzuki, Stille, Heck, Sonogashira coupling reactions |

| This compound | Lithiation (n-BuLi) then reaction with an electrophile (e.g., CO₂) | 3-(Isopropylcarbamoyl)thiophene-2-carboxylic acid | Amide/ester formation, further functionalization of the carboxylic acid |

| Thiophene-3-carboxylic acid | Amide coupling (e.g., with aniline) | N-Phenylthiophene-3-carboxamide | Introduction of a wide variety of aryl and alkyl groups on the amide nitrogen |

Mechanistic Exploration of Biological Target Interactions in Vitro Focus

Enzyme Inhibition Mechanism Studies

The ability of N-isopropylthiophene-3-carboxamide derivatives to inhibit specific enzymes is a key area of investigation. Through detailed enzymatic assays, researchers have been able to quantify their inhibitory potency and understand the nature of the inhibition.

Kinetic studies are instrumental in determining the potency of an inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the amount of a substance needed to inhibit a biological process by half. For a series of thiophene-3-carboxamide (B1338676) derivatives, their inhibitory activity against various enzymes has been evaluated.

For instance, a series of N-(substituted-phenyl)-5-(4-nitrophenyl)thiophene-2-carboxamides were synthesized and evaluated for their inhibitory potential against several enzymes, including carbonic anhydrases and pancreatic lipase (B570770). The IC₅₀ values for these compounds against human carbonic anhydrase I and II (hCA I and hCA II) and porcine pancreatic lipase (PPL) were determined. While the parent this compound was not the primary focus of this specific study, the research on related analogs provides a framework for understanding the structure-activity relationships within this class of compounds.

Research has identified several enzyme targets for thiophene-3-carboxamide derivatives. These include:

Ketol-Acid Reductoisomerase (KARI): This enzyme is a key component of the branched-chain amino acid biosynthesis pathway in plants and microorganisms, making it an attractive target for the development of herbicides and antimicrobial agents.

Carbonic Anhydrase (CA): CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications.

Pancreatic Lipase (PL): This enzyme plays a crucial role in the digestion of dietary fats. Its inhibition is a therapeutic strategy for the management of obesity.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. Its selective inhibition is a goal for the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.

Understanding the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) is critical for mechanism-based drug design. For a series of 2-amino-thiophene-3-carboxamide derivatives, kinetic studies revealed their mode of inhibition against cyclooxygenase enzymes. These studies are essential for optimizing the inhibitor's structure to achieve the desired therapeutic effect.

Ligand-Protein Interaction Profiling using X-Ray Crystallography

X-ray crystallography is a powerful technique that provides a three-dimensional view of how a ligand binds to its protein target at the atomic level. This information is invaluable for structure-based drug design.

Crystallographic studies of thiophene (B33073) derivatives in complex with their target enzymes have revealed the specific amino acid residues that form the binding pocket and interact with the inhibitor. For example, the binding of inhibitors to ketol-acid reductoisomerase has been characterized, highlighting the key residues within the active site that are crucial for inhibitor binding.

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. X-ray crystallography allows for the detailed characterization of these interactions, which include:

Hydrogen Bonding: These are crucial for the specificity and affinity of ligand binding. The hydrogen bond donors and acceptors on both the ligand and the protein can be precisely identified.

Salt Bridges: Electrostatic interactions between charged groups on the ligand and the protein can also play a role in anchoring the inhibitor in the active site.

The comprehensive analysis of these interactions provides a rational basis for the design of more potent and selective inhibitors based on the this compound scaffold.

Investigation of Molecular Mechanisms of Action (e.g., Allosteric Modulation, Covalent Binding)

The determination of a compound's molecular mechanism of action is a critical step in drug discovery and chemical biology. This involves elucidating how a molecule interacts with its biological target at a molecular level to elicit a functional response. Two common mechanisms are allosteric modulation and covalent binding.

Allosteric Modulation: This occurs when a compound binds to a site on a protein that is distinct from the primary (orthosteric) binding site of the endogenous ligand or substrate. This binding event induces a conformational change in the protein, which in turn alters the protein's activity. This modulation can be positive (enhancing activity) or negative (inhibiting activity). For instance, studies on molecules structurally related to thiophene carboxamides have identified negative allosteric modulators of neuronal nicotinic receptors. nih.gov These compounds inhibit receptor activation noncompetitively, suggesting they bind to an allosteric site. nih.gov The process of identifying and characterizing allosteric modulators often involves a variety of techniques, including neurosecretion studies and the use of recombinant receptors to pinpoint the site of action. nih.gov

Covalent Binding: In contrast to the reversible interactions of many drugs, covalent inhibitors form a stable, chemical bond with their target protein. This type of interaction can lead to prolonged or irreversible inhibition. The presence of reactive functional groups, such as an α,β-unsaturated carbonyl, can facilitate covalent bond formation, often through a hetero-Michael addition reaction with nucleophilic residues like cysteine on the target protein. nih.gov While there is no specific evidence of this compound acting as a covalent inhibitor, the study of other molecules highlights the methods used to confirm this mechanism. Techniques such as mass spectrometry are employed to detect the mass increase of the protein corresponding to the addition of the inhibitor, and co-crystallization with the target protein can provide definitive structural evidence of the covalent bond. nih.gov

Cellular Target Engagement Studies (e.g., Microscopy, Thermal Shift Assays)

Confirming that a compound interacts with its intended target within a cellular context is a crucial validation step. Cellular target engagement assays provide this confirmation and can help to understand a compound's selectivity and mechanism in a more physiologically relevant environment.

Microscopy: Immunofluorescence microscopy can be a powerful tool to observe the cellular effects of a compound. For example, in studies of other novel thiophene carboxamide derivatives, microscopy has been used to visualize morphological changes in cancer cells characteristic of apoptosis following treatment. mdpi.com An increased signal intensity from antibodies targeting specific proteins, such as caspase-3/7, can provide strong evidence for the activation of apoptotic pathways. mdpi.com

Thermal Shift Assays: The cellular thermal shift assay (CETSA) and its proteome-wide variations are powerful techniques to directly observe target engagement in cells and even in living organisms. The principle behind this method is that the binding of a ligand, such as a drug molecule, to its target protein generally increases the protein's thermal stability. elifesciences.orgnih.gov This stabilization can be detected by heating the cells or cell lysates to a specific temperature and then quantifying the amount of soluble (un-denatured) target protein remaining. elifesciences.org

This method can be performed in a high-throughput manner to screen for compounds that interact with a specific target or to identify the targets of a compound with a known phenotype. elifesciences.org The data from thermal shift assays can reveal not only direct target engagement but also downstream effects on other proteins, providing a comprehensive view of a compound's cellular impact. elifesciences.org For instance, studies on STAT protein inhibitors have utilized protein thermal shift assays (PTSA) to investigate the binding of compounds to STAT3 and STAT1, revealing that some compounds induce covalent modifications. nih.gov

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

Accelerating Discovery: AI-driven platforms can analyze massive datasets of chemical structures and biological activities to identify promising new compounds. nih.gov For instance, deep learning models have been successfully used to screen virtual libraries and predict the antimicrobial or anticancer activity of novel molecules, a process that could be applied to find new thiophene-based therapeutics. fnasjournals.com Innovators have developed frameworks that combine rapid synthesis experiments with quantum chemical calculations and ML models to predict reaction outcomes, which can significantly speed up the creation of new chemical libraries for drug discovery. scitechdaily.com This approach, described as creating "chemical reactivity flowcharts," aims to make ML models more interpretable for chemists, thereby augmenting their efficiency in discovering new reactions and compounds. scitechdaily.com

Predictive Modeling: Machine learning algorithms are increasingly used to predict the properties of compounds before they are even synthesized. nih.govdiscoveryontarget.com By training models on existing data from thiophene-carboxamide analogs, researchers can forecast parameters such as:

Biological Activity: Predicting the potential efficacy against specific targets like kinases or receptors. fnasjournals.com For example, AI has been used to predict targets for over 2000 small molecules with high accuracy. fnasjournals.com

Pharmacokinetics (ADME-T): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profiles of new derivatives. mdpi.com This allows for the early identification of candidates with favorable drug-like properties, saving time and resources.

Structure-Activity Relationships (SAR): AI can elucidate complex SARs that may not be obvious through traditional analysis, guiding the design of more potent and selective molecules. nih.govebi.ac.uk

Advanced Methodologies for High-Throughput Screening and Mechanistic Characterization

High-Throughput Screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of thousands of compounds. youtube.com For thiophene-carboxamides, advanced HTS methods are crucial for identifying lead compounds and understanding how they work.

Modern HTS Platforms: Modern HTS laboratories utilize extensive automation, including robotics and specialized software, to manage and execute large-scale screening campaigns. youtube.comyoutube.com These platforms can perform target-based, cell-based, and even whole-organism assays to assess the biological activity of compound libraries. youtube.com This enables the rapid screening of newly synthesized thiophene-carboxamide derivatives against various biological targets, such as cancer cell lines or specific enzymes, to identify "hits." mdpi.comnih.govvanderbilt.edu

Mechanistic Insights from Screening: Beyond simply identifying active compounds, contemporary screening methods provide deeper insights into their mechanism of action.

High-Content Screening (HCS): This technology combines HTS with automated microscopy and image analysis. It allows researchers to observe how compounds like thiophene-carboxamide derivatives affect cellular morphology, protein localization, or other cellular processes, providing clues about their mechanism. For example, immunofluorescence imaging can be used to observe caspase activation, a marker of apoptosis, in cancer cells treated with active compounds. mdpi.comnih.govnih.gov

Kinetic and Biophysical Assays: Techniques integrated into screening platforms can measure enzyme inhibition kinetics or the binding affinity of a compound to its target protein in real-time. vanderbilt.edu This data is vital for understanding how a drug candidate works at the molecular level.

The combination of HTS with advanced analytical techniques streamlines the process from initial hit identification to lead optimization, making it possible to characterize the biological effects of novel thiophene-carboxamides with greater speed and detail. youtube.com

Potential Contributions to Fundamental Chemical Biology and Rational Drug Design

Thiophene-carboxamides serve as valuable tools for exploring fundamental biological processes and advancing the principles of rational drug design. nih.govbioxbio.com

Probes for Chemical Biology: Chemical biology utilizes small molecules to perturb and study biological systems. Thiophene-carboxamide derivatives, with their tunable properties, can be designed as specific probes to investigate the function of particular proteins or pathways. researchgate.net For example, a highly selective thiophene-carboxamide inhibitor could be used to study the specific role of a single kinase within a complex signaling network, helping to unravel the intricacies of cellular communication. nih.gov

Scaffolds for Rational Drug Design: Rational drug design relies on a detailed understanding of the drug target's three-dimensional structure. The thiophene-carboxamide scaffold is an excellent starting point for this approach. nih.gov

Structure-Based Design: By analyzing the crystal structure of a target protein, chemists can design derivatives that fit precisely into the binding site, maximizing potency and selectivity. The planarity and aromaticity of the thiophene (B33073) ring enhance receptor binding, making it a valuable pharmacophore. mdpi.com

Fragment-Based Drug Discovery (FBDD): Small molecular fragments, including simple thiophenes, can be screened for weak binding to a target. Hits can then be grown or linked together to create more potent leads. The thiophene-carboxamide structure is well-suited for this "growing" process.

Studies on derivatives have shown that specific structural modifications, such as the position of the carboxamide group on the thiophene ring, are critical for biological activity, underscoring the importance of precise design. nih.gov The development of these compounds contributes to a deeper understanding of molecular recognition and informs future drug design efforts.

Challenges and Opportunities in the Field of Thiophene-Carboxamide Research

Despite the promise of the thiophene-carboxamide scaffold, researchers face several challenges that also represent significant opportunities for innovation.

Key Challenges:

Selectivity: Achieving high selectivity for a specific biological target over closely related ones is a common challenge in drug discovery. For kinase inhibitors, for example, off-target effects can lead to toxicity.

Drug Resistance: Cancer cells and microbes can develop resistance to therapeutic agents. A major challenge is designing new derivatives that can overcome existing resistance mechanisms or prevent their development. nih.govnih.gov

Bioavailability: Ensuring that a compound can reach its target in the body in sufficient concentrations is a critical hurdle. Poor solubility or rapid metabolism can limit the effectiveness of a potential drug. researchgate.net

Future Opportunities:

Targeting Novel Pathways: There is a vast opportunity to design thiophene-carboxamide derivatives that modulate novel and "undruggable" targets, which have historically been difficult to inhibit with small molecules. drugdiscoverychemistry.com

Biomimetic Design: Designing molecules that mimic natural compounds can be a powerful strategy. For example, thiophene-carboxamide derivatives have been designed as biomimetics of Combretastatin A-4, a potent natural anticancer agent, showing significant activity. nih.govresearchgate.netnih.gov

Hybrid Molecules: An emerging strategy involves creating hybrid molecules that combine the thiophene-carboxamide scaffold with other pharmacophores to achieve dual or synergistic activities. For instance, incorporating a selenide (B1212193) moiety into the structure has led to potent EGFR kinase inhibitors. nih.gov

The continued exploration of thiophene-carboxamide chemistry, driven by new technologies and a deeper understanding of biology, holds immense potential for addressing unmet medical needs and discovering the next generation of therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Isopropylthiophene-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via amidation reactions between thiophene-3-carboxylic acid derivatives and isopropylamine. Solvent choice (e.g., DMF or THF), coupling agents (e.g., EDC or DCC), and temperature control are critical for optimizing yield. For example, highlights isopropylamine derivatives as intermediates, suggesting that activating agents like carbodiimides are essential for efficient coupling .

Q. How is the purity of this compound assessed in research settings?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard, as seen in and . Complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry validate structural integrity and rule out byproducts .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Refer to safety data sheets (SDS) for PPE requirements (gloves, lab coats, goggles) and fume hood use. and emphasize avoiding inhalation/contact and proper waste disposal. Stability testing under varying pH and temperature conditions is recommended to mitigate decomposition risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodology : Density Functional Theory (DFT) calculations or molecular docking studies, using InChI keys (e.g., from and ), can model electron density distribution and reactive sites. Software like Gaussian or AutoDock evaluates steric and electronic effects of the isopropyl group on carboxamide reactivity .

Q. What strategies resolve discrepancies in reported biological activities of thiophene carboxamide derivatives?

- Methodology : Meta-analyses of assay conditions (e.g., cell lines, concentrations) and structural analogs () identify confounding variables. For instance, ’s approach to pyrazole carboxamide bioactivity studies can be adapted to assess substituent effects (e.g., isopropyl vs. ethyl groups) .

Q. How can regioselective modifications of the thiophene ring enhance target selectivity?

- Methodology : Directed ortho-metalation or cross-coupling reactions (e.g., Suzuki-Miyaura) enable precise functionalization. and demonstrate how heterocyclic substitutions (e.g., imidazole or azo groups) alter binding affinity. Kinetic studies (e.g., SPR or ITC) quantify selectivity improvements .

Q. What challenges arise in optimizing enzymatic selectivity, and how are kinetic studies applied?

- Methodology : Competitive inhibition assays and Michaelis-Menten kinetics (as in ) measure inhibition constants (Ki) and catalytic efficiency. Structural analogs with modified substituents (e.g., ’s isopropylamine derivatives) are tested to correlate steric bulk with selectivity .

Data Analysis and Validation

Q. How are analytical methods validated for this compound in complex matrices?

- Methodology : Follow ICH guidelines for specificity, linearity, and recovery rates. LC-MS/MS with isotope-labeled internal standards (e.g., ’s 95% purity benchmarks) ensures accuracy in biological or environmental samples .

Q. What experimental designs address contradictions in thermal stability data?

- Methodology : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under controlled atmospheres (e.g., N2 vs. O2) clarify decomposition pathways. Cross-referencing with PubChem data () identifies moisture or light sensitivity as variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.